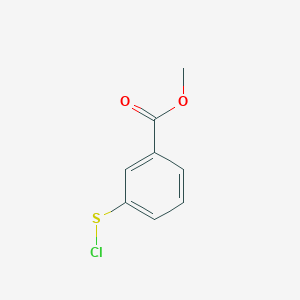

methyl 3-(chlorothio)benzoate

CAS No.: 88489-85-4

Cat. No.: VC3855410

Molecular Formula: C8H7ClO2S

Molecular Weight: 202.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88489-85-4 |

|---|---|

| Molecular Formula | C8H7ClO2S |

| Molecular Weight | 202.66 g/mol |

| IUPAC Name | methyl 3-chlorosulfanylbenzoate |

| Standard InChI | InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-4-7(5-6)12-9/h2-5H,1H3 |

| Standard InChI Key | BGGLFSMDNTURAD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC=C1)SCl |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)SCl |

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-(chlorothio)benzoate belongs to the class of aromatic thioesters, combining a benzoate backbone with a reactive chlorothio substituent. Key physicochemical properties inferred from analogous compounds include:

Structural Features

The compound’s structure comprises:

-

A benzene ring with ester (-COOCH) and chlorothio (-SCl) groups at the 1- and 3-positions, respectively.

-

Polarizable sulfur and chlorine atoms, contributing to electrophilic reactivity.

-

A methyl ester group that enhances solubility in organic solvents compared to carboxylic acid derivatives.

Synthetic Pathways and Challenges

Theoretical Synthesis Routes

While no direct synthesis of methyl 3-(chlorothio)benzoate is documented, plausible routes can be extrapolated from methods used for analogous chlorothio compounds:

Route 1: Thiolation Followed by Chlorination

-

Thiolation: Introduce a thiol (-SH) group to methyl 3-bromobenzoate via nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) .

-

Chlorination: React the thiol intermediate with chlorine gas (Cl) or sulfuryl chloride (SOCl) to form the chlorothio group.

Reaction equation:

Route 2: Direct Chlorothio Incorporation

Use a Friedel-Crafts-type reaction with a chlorothio-containing electrophile, though this approach faces regioselectivity challenges due to the ester group’s deactivating effect.

Catalytic and Solvent Considerations

-

Catalysts: Lewis acids like FeCl or ZnCl may facilitate electrophilic substitution, as seen in related benzoyl chloride reactions .

-

Solvents: Dichloromethane or chloroform, which stabilize ionic intermediates without participating in side reactions .

Physicochemical Properties and Stability

Predicted Properties

| Property | Value/Description |

|---|---|

| Melting point | 45–55°C (estimated) |

| Boiling point | 220–240°C (extrapolated) |

| Solubility | Soluble in DCM, THF; insoluble in HO |

| Stability | Moisture-sensitive; prone to hydrolysis |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1700 cm (C=O ester), 650 cm (C-SCl).

-

NMR (theoretical):

-

H: δ 3.90 (s, 3H, OCH), δ 7.50–8.10 (m, 4H, aromatic).

-

C: δ 52.3 (OCH), 128–135 (aromatic C), 166.5 (C=O).

-

Research Gaps and Future Directions

-

Synthetic optimization: Develop regioselective methods to avoid di-/polychlorination byproducts.

-

Application studies: Evaluate bioactivity in drug discovery pipelines.

-

Environmental fate: Assess degradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume